molecular formula C17H19N7O2 B2389685 ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate CAS No. 1251710-01-6

ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate

Cat. No.: B2389685
CAS No.: 1251710-01-6
M. Wt: 353.386
InChI Key: KYJINMZSGVQPCD-UHFFFAOYSA-N
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Description

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d][1,2,3]triazine core fused to a piperazine ring. The piperazine moiety is substituted at the 1-position with an ethyl carboxylate group and at the 4-position with the triazine system.

Properties

IUPAC Name

ethyl 4-(7-phenylpyrazolo[3,4-d]triazin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-2-26-17(25)23-10-8-22(9-11-23)15-14-12-18-24(16(14)20-21-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJINMZSGVQPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with ethyl chloroacetate . The reaction is carried out under reflux conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate has shown promise as an anti-cancer agent . Research indicates that compounds within this class can inhibit specific enzymes involved in cancer cell proliferation, making them candidates for further pharmacological exploration.

The compound exhibits significant biological activities such as:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, which disrupts cellular processes associated with diseases like cancer.
  • Receptor Binding Studies : It serves as a candidate for studying interactions with various biological receptors.

Analytical Chemistry

This compound is utilized as a reference material in analytical studies to understand the behavior of similar compounds in biological systems.

Case Studies and Research Findings

StudyFindings
Inhibition of Cyclin-dependent Kinase 2 (CDK2) This compound has been identified as a potential inhibitor of CDK2, a key target in cancer therapy due to its role in cell cycle regulation .
Antimicrobial Properties Derivatives of pyrazolo[3,4-d][1,2,3]triazine compounds have demonstrated antimicrobial effects against various pathogens .
Anti-inflammatory Effects Some studies suggest that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its pyrazolo-triazine core, distinguishing it from related heterocycles. Key structural analogs and their differences are summarized below:

Compound Core Structure Substituents Functional Groups Key Structural Differences
Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate Pyrazolo[3,4-d][1,2,3]triazine 7-Phenyl, 4-piperazine (ethyl carboxylate at 1-position) Ethyl carboxylate, piperazine Triazine core (vs. pyrimidine/pyridazine); ethyl ester at piperazine
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolo[3,4-d]pyrimidine 1-p-Tolyl, 4-imino, 5-amino Imino, amine Pyrimidine instead of triazine; lacks piperazine
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine () Pyrazolo[3,4-c]pyridine 4-Iodophenyl, 4-methoxyphenyl, 7-oxo Ethyl carboxylate, ketone Pyridine core (vs. triazine); ketone substituent
tert-Butyl 4-(7-morpholinopyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate () Pyrido-thieno-triazine Morpholine, tert-butyl carboxylate tert-Butyl carboxylate, morpholine Thieno-triazine fused to pyridine; tert-butyl ester (vs. ethyl)
3,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives () Triazolo[4,3-a]pyrazinone Aryl/heteroaryl at N7, aryl/benzyl at C3 Carbonyl, triazole Triazolo-pyrazinone core (vs. pyrazolo-triazine); lacks piperazine

Key Observations :

  • The ethyl carboxylate group enhances hydrophilicity, contrasting with tert-butyl esters () or unsubstituted piperazines ().
Physicochemical and Functional Properties
  • Solubility : The ethyl carboxylate group likely improves aqueous solubility compared to tert-butyl () or unmodified piperazines.
  • Thermal Stability : Triazine cores (as in ’s DNTF) exhibit high thermal stability (decomposition >250°C), suggesting the target compound may share this trait .
  • Reactivity : The triazine’s electron-deficient nature may facilitate nucleophilic aromatic substitution, contrasting with pyrimidines’ susceptibility to electrophilic attack .

Biological Activity

Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. Its molecular formula is C14H14N6O2C_{14}H_{14}N_{6}O_{2} with a molecular weight of 298.30 g/mol. The unique structural characteristics contribute to its biological properties.

The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest that it may function as an enzyme inhibitor. The compound appears to bind to the active sites of specific enzymes, thereby preventing substrate access and inhibiting catalytic activity. This inhibition can disrupt various cellular processes relevant to disease states such as cancer .

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazines exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compounds showed stronger cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Studies have shown that these compounds can activate pro-apoptotic pathways involving caspases and downregulate anti-apoptotic proteins like Bcl-2. This suggests a potential for inducing programmed cell death in cancer cells .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on various enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown marked inhibition of DHFR activity, which is crucial for DNA synthesis and cell proliferation. This could position this compound as a potential therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

A comparison with related pyrazolo derivatives reveals that the unique structure of this compound contributes to its distinct biological activities:

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 4-(7-phenyl...)Piperazine moietyAnticancer (MCF-7)
3-Ethyl-7-pheny...Dihydro derivativeDHFR inhibition
Pyrazolo[3,4-d]pyrimidineAntifolate propertiesCytotoxicity against cancer

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Apoptosis Induction : A study on pyrazolo derivatives indicated that they could significantly increase apoptosis markers in breast cancer cell lines through caspase activation and ROS generation .
  • Inhibition Studies : Research has shown that certain pyrazolo derivatives possess potent inhibitory effects on enzymes like DHFR, which are critical in cancer metabolism and treatment strategies .

Q & A

Q. Advanced

  • Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) and reference controls (e.g., doxorubicin) .
  • Purity Verification : HPLC-MS to confirm ≥95% purity, as impurities can skew activity .
  • Structural Analogs : Compare with derivatives (e.g., methyl ester analogs) to isolate pharmacophore contributions .

What computational strategies can predict biological targets or interaction mechanisms?

Q. Advanced

  • Molecular Docking : Using AutoDock Vina to model binding to kinase domains or ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assessing binding stability over 100-ns trajectories (e.g., GROMACS) .
  • Experimental Validation : Surface plasmon resonance (SPR) for kinetic binding analysis (KD, kon/koff) .

What are the primary biological targets and associated assays for this compound?

Q. Basic

  • Kinases : Inhibition assessed via ADP-Glo™ kinase assays .
  • Cancer Cell Lines : Cytotoxicity evaluated against HeLa or DU145 cells (IC₅₀ <10 µM) .
  • Anti-inflammatory Activity : TNF-α suppression in RAW 264.7 macrophages .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore?

Q. Advanced

  • Substituent Variation : Synthesize analogs with modified esters (e.g., methyl vs. ethyl) or phenyl substituents .
  • Bioisosteric Replacement : Replace the triazine ring with pyrimidine or purine cores .
  • Activity Comparison :
Analog StructureKey ModificationBiological Activity
Methyl esterIncreased hydrophilicityReduced cytotoxicity (IC₅₀ >20 µM)
4-Chlorophenyl substituentEnhanced lipophilicityImproved kinase inhibition (IC₅₀ = 2.3 µM)

What analytical techniques confirm compound purity and stability?

Q. Basic

  • HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time consistency .
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>200°C indicates thermal stability) .
  • Forced Degradation Studies : Exposure to acidic/alkaline conditions (pH 3–10) to identify labile groups .

How can high-throughput screening (HTS) integrate with computational design for lead optimization?

Q. Advanced

  • Virtual Libraries : Generate 1000+ analogs via in silico substitution (e.g., Schrödinger’s CombiGlide) .
  • HTS Workflow : Screen against kinase panels (e.g., Eurofins) to identify hits, followed by MD simulations to prioritize stable binders .
  • Feedback Loops : Use HTS data to refine computational models (e.g., Bayesian optimization) .

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